An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
CAS Number: 1060816-55-8
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a pivotal heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the synthesis, physicochemical properties, and strategic applications of this compound, grounding all information in established scientific literature and practical laboratory insights.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine enables it to function as a bioisostere, interacting with a wide array of enzymatic targets. The strategic placement of a chlorine atom at the 2-position and a carboxylic acid at the 5-position of this scaffold creates a highly versatile intermediate. The chloro-substituent serves as a crucial handle for nucleophilic substitution reactions, allowing for the introduction of diverse side chains, while the carboxylic acid group provides a key site for amide bond formation or other derivatizations. This dual functionality makes 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid a cornerstone intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Synthesis and Mechanistic Considerations
While a single, universally adopted synthesis for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is not extensively documented, a robust and logical synthetic strategy can be constructed from established methodologies for analogous pyrrolopyrimidines. The following proposed pathway is based on a convergence of well-precedented reactions, ensuring a high degree of confidence in its practical application.
The synthesis logically proceeds through the formation of the core heterocyclic system, followed by functional group interconversion to install the desired chloro and carboxylic acid moieties. A key precursor is often the corresponding methyl ester, which is then hydrolyzed in the final step.
Caption: Proposed synthetic pathway for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a composite pathway, leveraging established procedures for the synthesis of closely related analogues.[1][2][3]
Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
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To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in an inert solvent such as toluene, slowly add phosphorus oxychloride (POCl₃, ~3 equivalents).
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The reaction is typically exothermic and should be controlled with an ice bath.
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Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, ~2 equivalents), dropwise to scavenge the HCl generated.
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Heat the mixture to reflux (e.g., 100-110 °C) and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Extract the aqueous mixture with an organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4]
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Causality: The use of POCl₃ is a standard and highly effective method for converting hydroxyl groups on heterocyclic rings to chloro groups. DIPEA is chosen as a non-nucleophilic base to prevent unwanted side reactions.
Step 2: Formylation and Esterification to Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This step can be achieved through various methods, including a Vilsmeier-Haack formylation followed by oxidation and esterification.
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Cool a solution of dimethylformamide (DMF) in a chlorinated solvent (e.g., dichloromethane) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
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Add the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from Step 1 to the Vilsmeier reagent.
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Allow the reaction to warm to room temperature and stir until the formylation is complete.
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The resulting aldehyde can be oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Oxone).[5]
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The crude carboxylic acid is then esterified under standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid) or by reaction with a methylating agent (e.g., methyl iodide with a base).
Step 3: Selective Dechlorination to Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
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Dissolve the dichloro-ester from Step 2 in a suitable solvent such as ethanol or tetrahydrofuran.
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Add a palladium catalyst, typically 10% Pd on carbon.
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Add a base, such as triethylamine or sodium acetate, to neutralize the HCl formed during the reaction.
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Subject the mixture to hydrogenation with H₂ gas (balloon or Parr shaker) at atmospheric or slightly elevated pressure.
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Monitor the reaction closely by TLC or LC-MS to ensure selective removal of the more reactive C4-chloro group.
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Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate to obtain the crude mono-chloro ester.[3]
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Self-Validation: The progress of this selective reduction is critical and must be carefully monitored to prevent over-reduction to the fully dechlorinated product. LC-MS is an ideal tool for this, allowing for the differentiation of the dichloro, mono-chloro, and fully reduced species by their mass-to-charge ratios.
Step 4: Hydrolysis to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Dissolve the crude methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in a mixture of tetrahydrofuran and water.
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Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH, ~1.5-2 equivalents).
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Stir the mixture at room temperature until saponification is complete, as indicated by the disappearance of the starting ester on TLC or LC-MS.
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Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
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The desired carboxylic acid will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Data
Due to the nature of this compound as a synthetic intermediate, comprehensive experimental data is not widely published. The following table summarizes key computed properties and provides experimental data for a closely related analogue for reference.
| Property | Value for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Reference Compound Data: 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
| CAS Number | 1060816-55-8 | 1211443-58-1 |
| Molecular Formula | C₇H₄ClN₃O₂ | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 197.58 g/mol | 265.70 g/mol |
| Appearance | Predicted: White to off-white solid | Yellow solid[6] |
| Melting Point | Not available | 223-225 °C[7] |
| Solubility | Predicted: Soluble in DMSO, DMF | Soluble in DMSO |
| ¹H NMR (400 MHz, DMSO-d₆) | Not available | δ 13.71 (br. s, 1H), 9.07 (s, 1H), 7.37 (s, 1H), 5.75 (m, 1H), 2.28 (m, 2H), 2.00 (m, 4H), 1.63 (m, 2H)[7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Not available | δ 162.0, 154.7, 153.8, 152.4, 131.6, 116.3, 108.2, 56.2, 30.4, 24.7[7] |
| Mass Spec (ESI-MS) | Predicted [M-H]⁻: 196.0 | [M+H]⁺: 266.1[7] |
Applications in Drug Discovery and Development
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a highly valuable building block for the synthesis of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases.
Caption: Role of the pyrrolopyrimidine scaffold in kinase inhibition.
The 2-chloro position is readily displaced by amines, allowing for the introduction of a side chain (R1) that can occupy deeper regions of the ATP pocket, contributing to potency and selectivity. The 5-carboxylic acid position is typically converted to an amide, introducing a second vector (R2) for further interaction with the enzyme or to modulate physicochemical properties such as solubility and cell permeability. This strategic derivatization has been instrumental in the development of inhibitors for targets such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer.[8]
Conclusion
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid stands out as a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The strategic positioning of its functional groups provides medicinal chemists with a powerful platform for generating libraries of compounds for lead discovery and optimization. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
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